molecular formula C15H16N2O2S B5324870 Acetophenone tosylhydrazone

Acetophenone tosylhydrazone

Cat. No.: B5324870
M. Wt: 288.4 g/mol
InChI Key: MIXFDFCKBMCLGN-SSZFMOIBSA-N
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Description

Acetophenone tosylhydrazone is an organic compound that belongs to the class of tosylhydrazones. It is derived from the reaction of acetophenone with tosylhydrazine. This compound is widely used in organic synthesis due to its ability to form diazo compounds, which are versatile intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetophenone tosylhydrazone can be synthesized by reacting acetophenone with tosylhydrazine in the presence of an acid catalyst. The reaction typically takes place in ethanol as a solvent. The process involves the formation of a hydrazone intermediate, which is then converted to the tosylhydrazone derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent-free conditions and grinding methods have also been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Acetophenone tosylhydrazone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine and DMSO are commonly used as reagents.

    Reduction: Magnesium in methanol is used for reduction reactions.

    Substitution: Brønsted acids are used to promote cationic cyclization.

Major Products Formed

Mechanism of Action

The mechanism of action of acetophenone tosylhydrazone involves its conversion to diazo compounds, which can then undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in the presence of iodine and DMSO, it forms 1,2,3-thiadiazoles through an oxidation process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetophenone tosylhydrazone is unique due to its ability to form a wide range of products through various chemical reactions. Its versatility makes it a valuable compound in organic synthesis and industrial applications.

Properties

IUPAC Name

4-methyl-N-[(Z)-1-phenylethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-12-8-10-15(11-9-12)20(18,19)17-16-13(2)14-6-4-3-5-7-14/h3-11,17H,1-2H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXFDFCKBMCLGN-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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